12-Hydroxyoctadeca-9,13,15-trienoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
81325-64-6 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
12-hydroxyoctadeca-9,13,15-trienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h3-4,9,11-12,14,17,19H,2,5-8,10,13,15-16H2,1H3,(H,20,21) |
InChI Key |
WOZLPPGKSWZLBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC=CC(CC=CCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of 12 Hydroxyoctadeca 9,13,15 Trienoic Acid and Its Natural Analogs
Occurrence in Plant Species
The presence of 12-hydroxyoctadeca-9,13,15-trienoic acid and its analogs has been documented in several plant species, often as part of their chemical response to environmental stimuli or stress.
Smallanthus sonchifolius (Yacón): The leaves of this Andean plant have been identified as a natural source of (9Z,13E,15Z)-12-hydroxyoctadeca-9,13,15-trienoic acid. Further chemical studies of the leaves also revealed the presence of several known polyunsaturated hydroxy acid analogs, including 9-hydroxyoctadeca-10,12,15-trienoic acid (9-HOTE), 16-hydroxyoctadeca-9,12,14-trienoic acid (16-HOTE), and (9Z,11E,13S,15Z)-13-hydroxyoctadeca-9,11,15-trienoic acid ((13S)-HOTE).
Ehretia dicksonii : A methanol (B129727) extract of this plant yielded an anti-inflammatory compound identified as (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, an analog of the target compound. The study also noted the potent activity of related compounds, (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid and (9Z,11E)-13-oxo-9,11-octadecadienoic acid, isolated from the same source. umich.edu
Cucurbita moschata (Pumpkin): A novel unsaturated hydroxy fatty acid was isolated from the leaves of Cucurbita moschata. Through spectral data analysis, its structure was determined to be 13-hydroxy-9Z,11E,15E-octadecatrienoic acid, a positional and geometric isomer of this compound. researchgate.net
Betula pendula (Silver Birch): While specific isomers of hydroxyoctadecatrienoic acid are known constituents of birch bark and other tissues, the explicit isolation of this compound from Betula pendula is not prominently detailed in available research. The complex mixture of lipids in birch includes various fatty acid derivatives, but further investigation is needed to confirm the presence of this specific compound.
Table 1: Occurrence of this compound and Analogs in Plants
| Plant Species | Compound Name | Isomer/Analog |
|---|---|---|
| Smallanthus sonchifolius | (9Z,13E,15Z)-12-hydroxyoctadeca-9,13,15-trienoic acid | Target Compound |
| Smallanthus sonchifolius | 9-hydroxyoctadeca-10,12,15-trienoic acid | Analog |
| Ehretia dicksonii | (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester | Analog |
| Ehretia dicksonii | (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid | Analog |
| Cucurbita moschata | 13-hydroxy-9Z,11E,15E-octadecatrienoic acid | Analog |
Occurrence in Microbial Sources
Microorganisms, including bacteria and algae, are significant producers of a diverse array of oxygenated fatty acids. These compounds are often involved in cell signaling, defense, or are byproducts of fatty acid metabolism.
Chlamydomonas debaryana : This species of microalgae has been shown to produce a range of oxylipins. Among the compounds isolated from its chemical study is (9Z,13E,15Z)-12-hydroxyoctadeca-9,13,15-trienoic acid (12-HOTE). nih.gov This finding highlights the role of lipoxygenase (LOX) mediated pathways in microalgae for the synthesis of such hydroxy fatty acids. nih.gov
Lithothamnion corallioides : This red alga is known to metabolize polyunsaturated fatty acids into various hydroxy acids. When oxidizing α-linolenic acid, it yields compounds such as (11S,9Z,12Z,15Z)-hydroxyoctadeca-9,12,15-trienoic acid and (14R,9Z,12Z,15Z)-hydroxyoctadeca-9,12,15-trienoic acid. These bis-allylic hydroxy acids are formed through pathways independent of those that produce conjugated tetraenes in the alga. nih.gov
Bacteria: The biosynthesis of hydroxy fatty acids is widespread in bacteria. Fatty acid hydratases (FAHs) are enzymes found in numerous bacterial phyla that catalyze the addition of a water molecule to the double bond of unsaturated fatty acids, forming hydroxy fatty acids. nih.gov While the general pathways are established, the specific production of this compound by native bacterial strains is a subject of ongoing research. However, recombinant Escherichia coli expressing enzymes like diol synthase from fungi can produce related compounds such as 5,8-dihydroxy-9,12,15(Z,Z,Z)-octadecatrienoic acid from α-linolenic acid. frontiersin.org
Table 2: Occurrence of this compound and Analogs in Microbes
| Microbial Source | Compound Name | Isomer/Analog |
|---|---|---|
| Chlamydomonas debaryana | (9Z,13E,15Z)-12-hydroxyoctadeca-9,13,15-trienoic acid | Target Compound |
| Lithothamnion corallioides | (11S,9Z,12Z,15Z)-hydroxyoctadeca-9,12,15-trienoic acid | Analog |
| Lithothamnion corallioides | (14R,9Z,12Z,15Z)-hydroxyoctadeca-9,12,15-trienoic acid | Analog |
| Recombinant E. coli | 5,8-dihydroxy-9,12,15(Z,Z,Z)-octadecatrienoic acid | Analog |
Occurrence in Animal Systems and Secretions
In animals, hydroxy fatty acids are important signaling molecules, particularly in inflammatory processes. Their presence has also been identified in the defensive secretions of some insects.
Pieris rapae (Cabbage White Caterpillar): The glandular hairs of the Pieris rapae caterpillar produce defensive lipids known as mayolenes. Enzymatic hydrolysis of these mayolenes, followed by spectroscopic analysis, identified the presence of 11-hydroxyoctadeca-9(Z),12(Z),15(Z)-trienoic acid. nih.gov This compound is a structural isomer of this compound and is part of the caterpillar's chemical defense mechanism. nih.gov
Table 3: Occurrence of Analogs of this compound in Animals
| Animal Species | Compound Name | Isomer/Analog | Source |
|---|---|---|---|
| Pieris rapae | 11-hydroxyoctadeca-9(Z),12(Z),15(Z)-trienoic acid | Analog | Glandular Secretions |
Techniques for Isolation and Purification from Complex Biological Matrices
The isolation and purification of hydroxy fatty acids like this compound from natural sources is a multi-step process due to their presence in complex lipid mixtures and the existence of numerous isomers. nih.gov
Extraction: The initial step involves liberating the lipids from the biological matrix. This is typically achieved through solvent extraction using polar solvents like methanol or ethanol, or solvent mixtures such as chloroform/methanol, to efficiently extract a broad range of lipids. umich.eduuu.nl For less polar lipids, solvents like hexane (B92381) or petroleum ether may be used. uu.nl
Fractionation and Purification: The crude lipid extract is then subjected to chromatographic techniques to separate the hydroxy fatty acids from other lipid classes and from each other.
Column Chromatography: Silica (B1680970) gel column chromatography is a fundamental technique used for initial fractionation. researchgate.net Elution with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol mixtures) separates compounds based on their polarity.
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for high-resolution separation of fatty acid isomers. mdpi.com
Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., n-hexane/isopropanol (B130326)/acetic acid) to separate isomers. cabidigitallibrary.org
Reversed-Phase HPLC (RP-HPLC): Employs a non-polar stationary phase (e.g., C18) and is particularly effective for separating triglycerides containing isomeric fatty acids. mdpi.com
Chiral Chromatography: Specialized chiral columns (e.g., Chiralpak AD) are essential for resolving enantiomers (R and S forms) of hydroxy fatty acids, which is critical as biological activity is often stereospecific. nih.gov
Derivatization: To improve chromatographic resolution and volatility for Gas Chromatography (GC) analysis, the carboxyl group of the fatty acid is often esterified, most commonly to a methyl ester (FAME), using reagents like diazomethane (B1218177) or methanolic HCl. nih.govuu.nl The hydroxyl group can also be masked (e.g., by silylation) to prevent degradation and improve peak shape in GC analysis.
Structure Elucidation: Once purified, the structure of the isolated compound is determined using a combination of spectroscopic methods:
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, which helps identify the base structure and locate functional groups. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D techniques (e.g., COSY, HMBC), are used to determine the precise connectivity of atoms and the stereochemistry (Z/E) of double bonds. researchgate.net
UV and IR Spectroscopy: UV spectroscopy is useful for identifying conjugated double bond systems, while Fourier-transform infrared (FTIR) spectroscopy helps identify functional groups like hydroxyl (-OH) and carboxyl (-COOH). researchgate.net
Biosynthetic Pathways and Enzymology of 12 Hydroxyoctadeca 9,13,15 Trienoic Acid
Precursor Fatty Acids and Substrate Specificity in Biological Systems (e.g., Alpha-Linolenic Acid and Gamma-Linolenic Acid)
The primary precursors for the biosynthesis of hydroxylated octadecatrienoic acids are polyunsaturated fatty acids (PUFAs) with an 18-carbon backbone. In plant systems, the most common substrates for the enzymes involved in this process, lipoxygenases (LOXs), are α-linolenic acid (18:3, n-3) and linoleic acid (18:2, n-6). nih.gov For the formation of a trienoic acid like 12-HOTE, α-linolenic acid is a key precursor.
In bacterial systems, fatty acid hydratases (FAHs) also exhibit specificity towards certain unsaturated fatty acids. For instance, some FAHs show a preference for linoleic acid over α-linolenic acid (ALA) and γ-linolenic acid (GLA). nih.gov The conversion rates can vary significantly, with studies showing higher conversion of linoleic acid compared to ALA and GLA. nih.gov The substrate specificity of these enzymes is a critical determinant of the resulting hydroxy fatty acid profile in a given biological system.
Table 1: Substrate Preference of Fatty Acid Hydratases (FAHs) of the cis-Δ9/12 Subtype
| Substrate Fatty Acid | Observed Conversion Range (%) | Primary Products |
|---|---|---|
| Linoleic Acid (LA) | 88.2–99 | Mono-HFA intermediates, 10,13-di-HFA |
| Alpha-Linolenic Acid (ALA) | 48.0–70.1 | Mono-HFA intermediates, 10,13-di-HFA |
| Gamma-Linolenic Acid (GLA) | 6.6–25.2 | Mono-HFA intermediates, 10,13-di-HFA |
Enzymatic Biotransformations Mediated by Lipoxygenases (LOXs)
Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of PUFAs. nih.gov This enzymatic reaction is the initial step in a significant metabolic pathway that generates a variety of bioactive compounds known as oxylipins. nih.gov
A key feature of LOX enzymes is their regio- and stereospecificity. This means they introduce an oxygen molecule at a specific carbon atom and in a specific spatial orientation. nih.gov In the context of 18-carbon fatty acids like linolenic acid, LOXs can be broadly classified based on their positional specificity of oxygenation, primarily at the C-9 or C-13 position. nih.govmdpi.com This specificity is crucial as it determines the initial hydroperoxy fatty acid formed, which then serves as a precursor for a diverse array of downstream metabolites. researchgate.net For instance, a 12R-lipoxygenase has been identified in human keratinocytes that oxygenates arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HPETE) with over 98% 12R configuration. pnas.org
Plant lipoxygenases are typically categorized as 9-LOXs or 13-LOXs based on their primary site of oxygenation on linoleic or linolenic acid. nih.govnih.gov 9-LOXs produce 9-hydroperoxy derivatives, while 13-LOXs generate 13-hydroperoxy derivatives. mdpi.comresearchgate.net These two pathways lead to distinct sets of bioactive oxylipins. researchgate.net For example, 13-LOX activity is the initial step in the biosynthesis of jasmonic acid, a key plant hormone involved in defense responses. researchgate.net The 9-LOX pathway, on the other hand, produces its own set of signaling molecules. nih.gov The balance and interplay between the 9-LOX and 13-LOX pathways are critical for regulating various physiological processes in plants, including development and stress responses. nih.gov
Role of Fatty Acid Hydratases (FAHs) in Bacterial Biosynthesis
In bacteria, a different enzymatic pathway involving fatty acid hydratases (FAHs) can lead to the formation of hydroxy fatty acids. nih.gov These enzymes catalyze the addition of a water molecule across a double bond of an unsaturated fatty acid. nih.gov
FAHs have been identified in various microorganisms, including probiotic bacteria like those from the genus Lactobacillus. mdpi.com These enzymes exhibit distinct substrate preferences. For example, some strains of Lactobacillus acidophilus and Lactobacillus plantarum possess both 10- and 13-hydratase activity. mdpi.com The substrate range of FAHs can be broad, with some variants capable of converting C18, C20, and C22 unsaturated fatty acids. mdpi.com Based on their regioselectivity, FAHs can be categorized into subtypes, such as the cis-Δ9 subtype, which hydroxylates the cis-9 double bond, and the cis-Δ12 subtype, which acts on the cis-12 double bond. nih.gov
The hydration reaction catalyzed by FAHs is typically very stereoselective, producing a single enantiomer of the hydroxy fatty acid. mdpi.com For example, the biotransformation of oleic acid by certain Lactobacillus strains yields (R)-10-hydroxystearic acid with high enantioselectivity. mdpi.com Similarly, the hydration of linolenic acid by Lactobacillus rhamnosus and Lactobacillus plantarum can produce (S)-(12Z,15Z)-10-hydroxy-octadecadienoic acid in high enantiomeric purity. mdpi.com However, in some cases, the stereochemical control can be low, leading to a mixture of stereoisomers. mdpi.com Protein engineering efforts have been explored to alter and improve the regioselectivity of these enzymes. nih.govnih.gov
Table 2: Stereochemical Products of Fatty Acid Hydratase (FAH) Activity in Select Lactobacillus Strains
| Lactobacillus Strain | Substrate | Major Hydroxy Fatty Acid Product(s) | Stereochemistry |
|---|---|---|---|
| L. rhamnosus ATCC 53103 | Oleic Acid | 10-hydroxystearic acid | (R) |
| L. rhamnosus ATCC 53103 | Linolenic Acid | (12Z,15Z)-10-hydroxy-octadecadienoic acid | (S) |
| L. plantarum 299 V | Linolenic Acid | (12Z,15Z)-10-hydroxy-octadecadienoic acid | (S) |
| L. acidophilus | Linoleic Acid | (12Z)-10-hydroxy-octadecenoic acid, (9Z)-13-hydroxy-octadecenoic acid, 10,13-dihydroxy-octadecenoic acid | Mixture including (S) and (10S, 13S) |
Other Enzymatic and Non-Enzymatic Oxidation Mechanisms (e.g., Cytochrome P450, Free-Radical and Singlet-Oxygen Oxidations)
Beyond the well-characterized lipoxygenase pathways, the biosynthesis of 12-Hydroxyoctadeca-9,13,15-trienoic acid (12-HOTrE) and its isomers can also occur through other enzymatic and non-enzymatic routes. These alternative mechanisms, involving cytochrome P450 enzymes, free-radical-mediated reactions, and singlet-oxygen oxidation, contribute to the diversity of oxidized lipid mediators derived from α-linolenic acid (ALA).
Cytochrome P450-Mediated Oxidation
Cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of endogenous and exogenous compounds, including polyunsaturated fatty acids. mdpi.com CYPs metabolize α-linolenic acid to produce various oxidized lipid mediators, including hydroxy-octadecatrienoic acids (HOTrEs) and epoxy-octadecadienoic acids (EpODEs). nih.govresearchgate.net
The reaction involves the insertion of an oxygen atom into the fatty acid backbone, a process that can occur at different positions along the carbon chain. mdpi.com While lipoxygenases exhibit strict positional specificity, CYP-mediated oxidation can be more varied. Several CYP enzymes have been shown to act on ALA. For instance, CYP2S1 has been identified as a fatty acid ω-1 hydroxylase for several long-chain fatty acids, including ALA. nih.gov Other research has indicated that ALA is a substrate for enzymes like CYP2B6, which shows an oxidative preference for the 9- and 13-positions. nih.gov The formation of HOTrEs via CYP pathways involves the generation of hydroperoxy-octadecatrienoic acid (HpOTrE) intermediates, which are subsequently reduced to the stable hydroxy derivatives. nih.gov
Non-Enzymatic Free-Radical Oxidation
Polyunsaturated fatty acids like α-linolenic acid are particularly susceptible to non-enzymatic oxidation by free radicals due to the presence of multiple double bonds. wikipedia.orgsemanticscholar.org This autocatalytic process, often initiated by reactive oxygen species (ROS) under conditions of oxidative stress, leads to the formation of a complex mixture of lipid hydroperoxides.
The mechanism involves three main stages:
Initiation: Abstraction of a hydrogen atom from one of the bis-allylic methylene (B1212753) groups (e.g., at C-11 or C-14 of ALA) by a pre-existing radical.
Propagation: The resulting carbon-centered radical reacts with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen atom from another ALA molecule, propagating the chain reaction and forming a lipid hydroperoxide (HpOTrE).
Termination: The reaction ceases when two radicals combine.
This non-specific oxidation of ALA generates a variety of HpOTrE positional isomers, which are then reduced by cellular peroxidases (like glutathione (B108866) peroxidases) to a racemic mixture of the corresponding HOTrEs, including 12-HOTrE. This contrasts with enzymatic reactions, which typically produce specific stereoisomers. nih.gov
Singlet-Oxygen Oxidation
Singlet oxygen (¹O₂), a non-radical, electronically excited state of molecular oxygen, can also react with polyunsaturated fatty acids. nih.gov It is often generated in biological systems through photosensitization reactions. researchgate.net The reaction of singlet oxygen with a double bond proceeds via an "ene" reaction, where the oxygen adds directly to one of the carbons of the double bond, with a simultaneous shift of the double bond and abstraction of an allylic proton.
In the case of α-linolenic acid, singlet oxygen oxidation yields a distinct profile of hydroperoxide isomers. nih.gov Research has shown that this pathway can produce 10-, 12-, 13-, 15-, and 16-HpOTrE isomers. nih.gov The subsequent reduction of the 12-HpOTrE intermediate results in the formation of 12-HOTrE.
The table below summarizes the key features of these alternative oxidation mechanisms for the formation of hydroxyoctadecatrienoic acids from α-linolenic acid.
| Oxidation Mechanism | Catalyst / Initiator | Key Intermediates | Product Specificity | Primary Products from ALA |
| Cytochrome P450 | CYP Enzymes (e.g., CYP2S1, CYP2B6) | Epoxides, Hydroperoxides (HpOTrEs) | Regio- and stereoselective (enzyme-dependent) | EpODEs, various HOTrE isomers (e.g., 9-HOTrE, 13-HOTrE) |
| Free-Radical Oxidation | Reactive Oxygen Species (ROS) | Peroxyl radicals, Hydroperoxides (HpOTrEs) | Non-specific, produces racemic mixtures | A mixture of HpOTrE isomers, leading to various HOTrE isomers |
| Singlet-Oxygen Oxidation | Singlet Oxygen (¹O₂) | Hydroperoxides (HpOTrEs) | Specific to double bond locations | 10-, 12-, 13-, 15-, and 16-HpOTrE isomers |
Metabolic Transformations and Cellular Disposition of 12 Hydroxyoctadeca 9,13,15 Trienoic Acid
Intracellular Uptake and Transport Mechanisms
The initial step in the metabolism of 12-HOTE is its transport across the plasma membrane into the cell's interior. As a long-chain fatty acid (LCFA), its uptake is not a simple diffusion process but is facilitated by a family of membrane-bound proteins known as Fatty Acid Transport Proteins (FATPs). wikipedia.org
Fatty Acid Transport Protein 1 (FATP1): FATP1 is a key protein implicated in the uptake of LCFAs in tissues such as skeletal muscle and adipose tissue. nih.govnih.gov This integral membrane protein enhances the transport of fatty acids through a process termed "vectoral acylation". In this mechanism, the transport of the fatty acid across the membrane is coupled with its immediate activation to an acyl-CoA ester on the inner leaflet of the membrane. nih.gov This rapid conversion effectively traps the fatty acid inside the cell and maintains a favorable concentration gradient for further uptake.
In insulin-sensitive tissues like muscle and fat, FATP1 can translocate from intracellular storage compartments to the plasma membrane in response to insulin (B600854) signaling, thereby increasing the cell's capacity for fatty acid uptake. nih.gov While a significant portion of FATP1 is found at the plasma membrane, it is also localized to intracellular organelles, including the mitochondria, suggesting it plays a multifaceted role in directing fatty acids toward specific metabolic fates. wikipedia.orgnih.gov Although direct studies on 12-HOTE are limited, its structural classification as an LCFA strongly suggests its reliance on transporters like FATP1 for cellular entry.
Table 1: Characteristics of Fatty Acid Transport Protein 1 (FATP1)
| Feature | Description |
|---|---|
| Protein Family | Solute Carrier Family 27 (SLC27A1) wikipedia.org |
| Function | Facilitates the transport and uptake of long-chain fatty acids. wikipedia.orgnih.gov |
| Mechanism | Vectoral Acylation (couples transport with CoA activation). nih.gov |
| Primary Tissues | Skeletal muscle, adipose tissue, heart. wikipedia.orgnih.gov |
| Subcellular Location | Plasma membrane, mitochondria, endoplasmic reticulum. wikipedia.orgnih.gov |
| Regulation | Translocates to the plasma membrane in response to insulin. nih.gov |
Enzymatic Conversion to Acyl-CoA Derivatives
Once inside the cell, 12-HOTE must be "activated" before it can enter metabolic pathways. This activation is a crucial step catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACS) or ligases. wikipedia.orgwikipedia.org
Long-chain fatty-acid CoA ligase 1 (ACSL1): ACSL1 is a prominent isozyme that converts free long-chain fatty acids into their metabolically active fatty acyl-CoA esters. uniprot.orgwikipedia.org This irreversible reaction utilizes one molecule of ATP and coenzyme A (CoA). The process occurs in two steps: first, the fatty acid reacts with ATP to form a fatty acyl-adenylate intermediate and pyrophosphate (PPi). Second, the sulfhydryl group of CoA attacks the acyl-adenylate, forming the thioester bond of fatty acyl-CoA and releasing AMP. wikipedia.org
ACSL1 is strategically located on the outer mitochondrial membrane, as well as on the membranes of the endoplasmic reticulum and peroxisomes. uniprot.orgwikipedia.org This positioning allows it to efficiently channel the newly formed acyl-CoA derivatives toward either degradation for energy (beta-oxidation in mitochondria) or incorporation into complex lipids (synthesis pathways in the endoplasmic reticulum). uniprot.org The conversion of 12-HOTE to its acyl-CoA derivative is an essential prerequisite for its subsequent mitochondrial transport and catabolism.
Table 2: Overview of Long-Chain Acyl-CoA Synthetase (ACSL) Family
| Isoform | Primary Substrates | Typical Location(s) | Key Roles |
|---|---|---|---|
| ACSL1 | Oleate, Linoleate, Palmitate uniprot.org | Mitochondria, ER, Peroxisomes uniprot.org | Fatty acid oxidation, lipid synthesis uniprot.orgwikipedia.org |
| ACSL3 | Myristate, Laurate | ER | Lipid synthesis |
| ACSL4 | Arachidonate, Eicosapentaenoate | ER, Mitochondria | Incorporation into phospholipids (B1166683) |
| ACSL5 | Palmitate, Oleate | Mitochondria | Fatty acid oxidation |
| ACSL6 | Docosahexaenoic acid (DHA) nih.gov | ER | Maintenance of DHA-containing phospholipids nih.gov |
Acylcarnitine Formation and Mitochondrial Transport
While the activation to acyl-CoA occurs in the cytoplasm or on the outer mitochondrial membrane, the primary site of fatty acid oxidation is within the mitochondrial matrix. The inner mitochondrial membrane is impermeable to long-chain acyl-CoA molecules, necessitating a specialized transport mechanism known as the carnitine shuttle. nih.govwikipedia.orgkhanacademy.org
This shuttle system involves three key components:
Carnitine O-palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transfer of the acyl group from 12-HOTE-CoA to L-carnitine, forming 12-HOTE-carnitine and releasing free CoA into the cytosol. wikipedia.orgnih.govresearchgate.net
Carnitine/Acylcarnitine Carrier (CAC): Also known as carnitine-acylcarnitine translocase (CACT), this carrier protein is embedded in the inner mitochondrial membrane. It acts as an antiporter, facilitating the transport of 12-HOTE-carnitine from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free carnitine, which moves out. nih.govwikipedia.org
Carnitine O-palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1. It transfers the acyl group from 12-HOTE-carnitine back to a molecule of mitochondrial CoA, regenerating 12-HOTE-CoA within the matrix and releasing free carnitine to be shuttled back out by CAC. nih.govnih.gov
This highly regulated process ensures that long-chain fatty acids are delivered to the mitochondrial matrix for energy production. nih.gov
Table 3: Components of the Carnitine Shuttle System
| Component | Location | Function |
|---|---|---|
| Carnitine Palmitoyltransferase 1 (CPT1) | Outer Mitochondrial Membrane | Converts acyl-CoA to acylcarnitine. wikipedia.org |
| Carnitine/Acylcarnitine Carrier (CAC) | Inner Mitochondrial Membrane | Transports acylcarnitine into the matrix and carnitine out. nih.govwikipedia.org |
| Carnitine Palmitoyltransferase 2 (CPT2) | Inner Mitochondrial Membrane (Matrix side) | Converts acylcarnitine back to acyl-CoA within the matrix. nih.gov |
Elucidation of Beta-Oxidation Pathways and Interplay with Cellular Energy Metabolism
Once 12-HOTE-CoA is present in the mitochondrial matrix, it undergoes catabolism through the beta-oxidation pathway. wikipedia.org This is a cyclical process that systematically shortens the fatty acid chain by two carbons per cycle, generating energy-rich molecules. wikipedia.orgaocs.org
The core beta-oxidation spiral consists of four enzymatic reactions:
Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons, producing FADH₂.
Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the beta-carbon.
Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, producing NADH.
Thiolysis: A thiolase enzyme cleaves the beta-ketoacyl-CoA, releasing a two-carbon acetyl-CoA molecule and a fatty acyl-CoA that is two carbons shorter.
This shortened acyl-CoA re-enters the cycle until the entire fatty acid chain is converted to acetyl-CoA molecules. The presence of the hydroxyl group and conjugated double bonds in 12-HOTE may require the action of additional auxiliary enzymes to reconfigure the molecule for processing by the core enzymes, similar to the oxidation of other unsaturated fatty acids. bu.edu
The products of beta-oxidation are central to cellular energy metabolism. The acetyl-CoA enters the citric acid cycle (Krebs cycle) to generate more NADH, FADH₂, and GTP (energetically equivalent to ATP). The NADH and FADH₂ produced during both beta-oxidation and the citric acid cycle are then used by the electron transport chain to drive oxidative phosphorylation, the primary process for ATP synthesis in the cell. wikipedia.orgaocs.org
Table 4: Products of Beta-Oxidation and their Role in Energy Metabolism
| Product | Subsequent Pathway | Contribution to Energy |
|---|---|---|
| Acetyl-CoA | Citric Acid Cycle | Generates GTP, NADH, and FADH₂ for further ATP synthesis. wikipedia.org |
| NADH | Electron Transport Chain | Donates electrons to drive oxidative phosphorylation, producing ATP. wikipedia.org |
| FADH₂ | Electron Transport Chain | Donates electrons to drive oxidative phosphorylation, producing ATP. wikipedia.org |
Further Metabolic Conversions to Downstream Oxylipins
Beyond its role as an energy substrate, 12-HOTE can be further metabolized into a variety of other oxygenated lipid mediators, collectively known as oxylipins. These conversions are carried out by several enzymatic systems, including cytochrome P450 (CYP) monooxygenases and lipoxygenases (LOX), leading to molecules with potentially distinct biological activities. nih.govnih.govresearchgate.net
Potential downstream metabolic conversions include:
Di- and Trihydroxy Derivatives: Additional hydroxyl groups can be added to the fatty acid chain. For example, related polyunsaturated fatty acids are known to be converted into metabolites like 9,12,13-Trihydroxyoctadecenoic acid (9,12,13-TriHOME) and 11(R),12(S),15(S)-trihydroxyeicosatrienoic acid. hmdb.canih.gov Epoxy fatty acids, formed by CYP epoxygenase activity, can also be hydrolyzed by soluble epoxide hydrolase (sEH) to form corresponding dihydroxy derivatives. nih.govresearchgate.net
Oxo-derivatives: The existing hydroxyl group at carbon 12 can be oxidized by dehydrogenases to form a ketone (oxo) group. This would convert 12-HOTE into a 12-oxo-octadecatrienoic acid. nih.gov
Epoxy Derivatives: CYP epoxygenases can metabolize polyunsaturated fatty acids to form epoxy fatty acids (EpFAs). researchgate.net These are often transient intermediates that are rapidly converted to diols.
These further metabolic steps expand the functional repertoire of the initial 12-HOTE molecule, converting it into a cascade of signaling lipids that contribute to the complexity of cellular regulation. uni-hannover.de
Table 5: Examples of Downstream Oxylipin Derivatives
| Derivative Class | Example Compound | Precursor/Pathway Example |
|---|---|---|
| Dihydroxy Derivative | Dihydroxyeicosatrienoic acids (DHETs) | Hydrolysis of Epoxyeicosatrienoic acids (EETs) nih.gov |
| Trihydroxy Derivative | 12,13,15-trihydroxy-9E-octadecenoic acid ebi.ac.uk | Metabolite of polyunsaturated fatty acids ebi.ac.uk |
| Oxo-derivative | 13-Oxo-octadecadienoic acid | Oxidation of 13-Hydroxyoctadecadienoic acid (13-HODE) |
| Epoxy Derivative | Epoxyeicosatrienoic acids (EETs) | Cytochrome P450 epoxygenase action on arachidonic acid researchgate.net |
Biological Activities and Molecular Mechanisms of 12 Hydroxyoctadeca 9,13,15 Trienoic Acid in Experimental Models
Role in Plant Defense Mechanisms and Stress Responses
12-Hydroxyoctadeca-9,13,15-trienoic acid is a member of the oxylipin family, a class of oxygenated fatty acid derivatives that are pivotal signal molecules in plants. frontiersin.org These compounds are integral to a plant's ability to respond to a wide array of environmental challenges, including attacks from pathogens and various forms of abiotic stress. nih.govfrontiersin.org Oxylipins are synthesized via the octadecanoid pathway, which is activated in response to microbial pathogens, herbivory, and physical damage like wounding. nih.gov
The defensive role of hydroxyoctadecatrienoic acids (HOTs), including isomers and related compounds, has been demonstrated through their direct antimicrobial activities against various plant pathogens. Research has shown that these molecules can inhibit the growth of fungi and oomycetes, suggesting they function as defensive compounds. nih.gov For instance, (10E,12Z,15Z)-9-Hydroxy-10,12,15-octadecatrienoic acid methyl ester has been identified as a defense substance in some plants against pathogenic fungi. researchgate.net
A comprehensive study evaluated the antimicrobial effects of 43 different plant oxylipins against 13 plant pathogenic microorganisms. This research highlighted that many oxylipins, including 9-HOT and 13-HOT (isomers of the subject compound), possess significant inhibitory activity. nih.gov The study found that these compounds could impair both mycelial growth and spore germination of eukaryotic microbes. nih.gov The regulators of plant defense responses were also identified as the most potent antimicrobial oxylipins, indicating a dual role where they affect both the plant's defense system and the pathogen directly. nih.gov
The table below summarizes the inhibitory concentrations (IC50) of selected oxylipins against various plant pathogens, illustrating their antimicrobial efficacy.
| Compound | Target Organism | IC50 (μM) |
|---|---|---|
| 13-KOT | C. herbarum | 25 |
| 13-KOT | P. parasitica | 30 |
| 12-Oxo-PDA | C. herbarum | 35 |
| 12-Oxo-PDA | P. parasitica | 40 |
| 9-HPOT | C. herbarum | 70 |
| 13-HPOT | P. parasitica | 70 |
| 9-HOT | B. cinerea | 130 |
| 13-HOT | B. cinerea | 100 |
Data adapted from Prost et al., 2005. nih.gov The table shows the concentration required for 50% growth inhibition (IC50) for various oxylipins against the fungi Botrytis cinerea (B. cinerea) and Cladosporium herbarum (C. herbarum), and the oomycete Phytophthora parasitica (P. parasitica).
Beyond direct antimicrobial action, these compounds are involved in plant responses to abiotic stressors such as drought and temperature extremes. frontiersin.org The metabolic pathways producing these oxylipins are activated during such stress events, highlighting their role in broader stress adaptation mechanisms. nih.gov
Other Reported Biological Modulations (e.g., Signal Transduction)
In addition to their direct defensive roles, oxylipins like this compound are critical signaling molecules that modulate various physiological processes in plants. frontiersin.org Lipoxygenase (LOX)-derived hydroxy fatty acids are recognized as signal modulation compounds that can influence cellular activities. researchgate.net
The signaling function of these molecules is often initiated at the plasma membrane. frontiersin.org In experimental models, related monohydroxy fatty acids have been shown to operate through receptor-mediated signal transduction pathways. For example, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) can trigger a rapid increase in the cellular levels of second messengers such as diacylglycerol and inositol (B14025) trisphosphate. nih.gov This process leads to the activation of downstream signaling components like Protein Kinase C (PKC), demonstrating a clear pathway from the lipid molecule to a cellular response. nih.gov This mechanism, observed in animal cells, provides a potential framework for how similar hydroxy fatty acids may function in other systems, including plants. nih.gov
Oxylipin signaling pathways are part of a complex and interconnected regulatory network. They can interact with the signaling pathways of other major phytohormones, including jasmonic acid and salicylic (B10762653) acid. frontiersin.orgnih.gov This crosstalk allows for the fine-tuning of plant responses, balancing growth with defense. frontiersin.org For instance, 12-oxo-phytodienoic acid (OPDA), a precursor in the jasmonate biosynthesis pathway, can trigger its own distinct signaling pathways that regulate a specific set of jasmonate-responsive genes involved in defense. frontiersin.orgnih.gov This illustrates how different molecules within the oxylipin family can have specialized roles in orchestrating large-scale changes in a plant's transcriptome, proteome, and metabolome to cope with environmental stresses. nih.gov
Analytical Methodologies for the Characterization and Quantification of 12 Hydroxyoctadeca 9,13,15 Trienoic Acid
Chromatographic Techniques for Separation and Detection
Chromatography is a cornerstone for the analysis of 12-HOTE, enabling its separation from complex biological matrices and resolution from other lipid isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) with Appropriate Derivatization Strategies
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, fatty acids like 12-HOTE are inherently non-volatile due to their polar carboxylic acid and hydroxyl functional groups. These groups can also interact unfavorably with the GC stationary phase, leading to poor peak shape and resolution. libretexts.org Consequently, derivatization is a mandatory step to increase volatility and thermal stability. tubitak.gov.tr
The process typically involves a two-step derivatization. First, the carboxylic acid group is esterified, most commonly to a methyl ester (FAME), using reagents such as boron trifluoride in methanol (B129727) (BF₃-methanol) or methanolic HCl. libretexts.orgresearchgate.net Following esterification, the hydroxyl group is converted into a less polar, more volatile silyl (B83357) ether. tubitak.gov.tr Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which form trimethylsilyl (B98337) (TMS) ethers. libretexts.orgtubitak.gov.tr The resulting derivatized molecule, for instance, methyl 12-(trimethylsilyloxy)octadeca-9,13,15-trienoate, is well-suited for GC-MS analysis.
Upon introduction into the mass spectrometer, the derivatized 12-HOTE undergoes electron ionization (EI), leading to a characteristic fragmentation pattern. This pattern is crucial for structural confirmation, as specific fragment ions can indicate the original position of the hydroxyl group along the fatty acid chain. tubitak.gov.trresearchgate.net
| Derivatization Step | Functional Group Targeted | Common Reagents | Resulting Derivative | Purpose |
|---|---|---|---|---|
| Esterification | Carboxylic Acid (-COOH) | BF₃-Methanol, Methanolic HCl | Methyl Ester (-COOCH₃) | Increases volatility; blocks polar acid group. |
| Silylation | Hydroxyl (-OH) | BSTFA, MSTFA | Trimethylsilyl Ether (-O-TMS) | Increases volatility; blocks polar hydroxyl group. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry for Untargeted and Targeted Analysis
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred method for analyzing oxidized fatty acids, as it generally does not require derivatization. nih.gov This simplifies sample preparation and avoids potential artifacts. jst.go.jp The analysis is typically performed using reversed-phase chromatography (e.g., with a C18 column) and electrospray ionization (ESI), usually in the negative ion mode, which is highly sensitive for deprotonation of the carboxylic acid group. jst.go.jpopenstax.org
Targeted Analysis: For quantitative studies, targeted analysis using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is common. libretexts.orgoptica.org In this approach, the precursor ion of 12-HOTE (the deprotonated molecule, [M-H]⁻, at m/z 293.2) is selectively isolated and fragmented. Specific product ions, which are characteristic of the molecule's structure, are then monitored. This technique provides excellent sensitivity and specificity, allowing for accurate quantification even at low concentrations. jst.go.jp While specific transitions for 12-HOTE must be empirically determined, they would be analogous to those of similar isomers like 9-HODE and 13-HODE, which share a precursor ion of m/z 295.2 but yield distinct product ions (e.g., m/z 171 and m/z 195, respectively) based on the hydroxyl position. jst.go.jp
Untargeted and High-Resolution Analysis: Untargeted analysis aims to detect and identify a broad range of metabolites without a preconceived list. rsc.org This is often accomplished using high-resolution mass spectrometers such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments. researchgate.net These technologies provide highly accurate mass measurements (typically with errors <5 ppm), which allows for the determination of the elemental formula of an unknown compound. researchgate.netresearchgate.net For 12-HOTE, HRMS would confirm its elemental composition as C₁₈H₂₈O₃. The subsequent MS/MS fragmentation data, also acquired at high resolution, provides the structural details needed for definitive identification.
| Parameter | Typical Condition for Hydroxy Fatty Acid Analysis | Purpose |
|---|---|---|
| Chromatography | Reversed-Phase (C18 or C8 column) | Separation of isomers based on polarity. |
| Mobile Phase | Water/Methanol or Water/Acetonitrile gradient with acid modifier (e.g., 0.1% acetic acid) | Elution of analytes from the column. |
| Ionization | Electrospray Ionization (ESI), Negative Mode | Generation of deprotonated molecular ions [M-H]⁻. |
| Targeted MS | Multiple Reaction Monitoring (MRM) on a triple quadrupole | Specific and sensitive quantification. |
| Untargeted MS | Full Scan on a High-Resolution MS (Orbitrap, Q-TOF) | Identification of unknowns based on accurate mass. |
Chiral Chromatography for Enantiomeric Separation and Purity Assessment
Since the hydroxyl group at the C-12 position creates a chiral center, 12-HOTE can exist as two enantiomers: (12S)-HOTE and (12R)-HOTE. These stereoisomers may have distinct biological origins and activities, making their separation and individual quantification essential. wikipedia.org Chiral chromatography, primarily through High-Performance Liquid Chromatography (HPLC), is the definitive method for this purpose. jst.go.jp
The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to have different retention times. udel.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support (e.g., Chiralcel OD, Chiralpak AD), are widely and effectively used for resolving enantiomers of hydroxy fatty acids. libretexts.orgtubitak.gov.trnih.gov The separation is often performed in normal-phase mode, using a mobile phase consisting of a nonpolar solvent like hexane (B92381) mixed with a polar alcohol modifier, such as isopropanol (B130326) or ethanol. nih.gov The choice and concentration of the alcohol modifier can significantly impact the resolution. libretexts.org
Following chromatographic separation, the enantiomeric purity, or enantiomeric excess (% ee), can be determined by comparing the integrated peak areas of the two enantiomers. nih.gov This provides a direct assessment of the stereochemical composition of a sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of novel compounds and for the unambiguous confirmation of known structures. libretexts.org It provides detailed information about the carbon skeleton, the location of functional groups, and the stereochemistry of the molecule.
For 12-HOTE, ¹H-NMR provides key information through the chemical shifts and coupling constants of specific protons. optica.org The olefinic protons of the conjugated triene system typically resonate in the 5.2 to 6.4 ppm region, with their specific shifts and splitting patterns being highly indicative of the double bond geometry (cis or trans). optica.org The proton on the hydroxyl-bearing carbon (H-12) gives a characteristic signal (a carbinol proton), and its position and multiplicity confirm the location of the hydroxyl group. pressbooks.pub The coupling constants (J-values) between adjacent olefinic protons are particularly diagnostic for stereochemistry, with larger values (~11-18 Hz) indicating a trans configuration and smaller values (~6-14 Hz) indicating a cis configuration. nih.gov
¹³C-NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule, confirming the 18-carbon chain and the presence of the carboxylic acid, hydroxyl, and olefinic carbons. jst.go.jp
Applications of ¹H-NMR and Advanced 2D-NMR Techniques (e.g., NOESY, COSY, HMBC, HSQC)
While 1D NMR provides foundational data, 2D-NMR techniques are essential for assembling the complete molecular structure and assigning all signals definitively. instanano.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling, allowing for the tracing of connectivity along the fatty acid backbone. It is used to connect the carbinol proton at C-12 to its neighbors at C-11 and C-13, and to map the entire sequence of coupled protons within the conjugated triene system. rsc.orgwikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to. It is the primary method for assigning the ¹³C spectrum based on the proton assignments derived from COSY and 1D spectra. rsc.orgwikipedia.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in three-dimensional space. It is the most powerful NMR method for determining stereochemistry. For 12-HOTE, NOESY can confirm the cis or trans geometry of the double bonds by observing through-space correlations between olefinic and allylic protons that would only be possible in a specific geometric isomer. researchgate.net
Other Spectroscopic and Spectrometric Techniques (e.g., UV-Vis Spectroscopy, Infrared Spectroscopy)
Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy, often performed using Fourier-transform infrared (FTIR) spectrometers, provides information about the functional groups present in a molecule. For 12-HOTE, the IR spectrum would display several characteristic absorption bands corresponding to its key structural features: wikipedia.org
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Expected Intensity/Shape |
|---|---|---|---|
| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 | Strong, Broad |
| Carboxylic Acid (-COOH) | C=O stretch | 1700 - 1725 | Strong |
| Alkene (C=C) | C=C stretch (conjugated) | 1600 - 1680 | Weak to Medium |
| Alkene (=C-H) | =C-H stretch | 3000 - 3100 | Medium |
| Alkane (-CH₂-, -CH₃) | C-H stretch | 2850 - 2960 | Strong |
| Alcohol (C-O) | C-O stretch | 1000 - 1260 | Medium to Strong |
The presence of a broad band in the 3200-3600 cm⁻¹ region confirms the hydroxyl group, while a strong absorption near 1710 cm⁻¹ indicates the carbonyl of the carboxylic acid. libretexts.orgpressbooks.pub Absorptions for C=C stretching and =C-H stretching confirm the unsaturated nature of the carbon chain. nih.gov
Synthetic Approaches and Derivatization of 12 Hydroxyoctadeca 9,13,15 Trienoic Acid
Total Synthesis Strategies for the Compound and its Stereoisomers
The total synthesis of complex polyunsaturated fatty acids like 12-HOTrE often involves convergent strategies, where different fragments of the molecule are synthesized separately and then joined together. Key reactions in these syntheses focus on forming the carbon-carbon bonds to construct the 18-carbon backbone and stereoselectively introducing the double bonds and the hydroxyl group.
While a dedicated total synthesis for 12-Hydroxyoctadeca-9,13,15-trienoic acid is not extensively documented in readily available literature, the strategies employed for closely related molecules, such as 12-hydroxyeicosatetraenoic acid (12-HETE) and 12-hydroxyheptadecatrienoic acid (12-HHT), provide a clear blueprint for its potential synthesis. byu.edubyu.eduresearchgate.net
Common strategies include:
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These are powerful methods for forming carbon-carbon double bonds with good control over E/Z stereochemistry. A phosphonium (B103445) ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE) reacts with an aldehyde or ketone to form an alkene. By choosing the appropriate reagents and reaction conditions, specific double bond geometries can be favored.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for connecting different parts of the carbon skeleton. researchgate.net For instance, a vinylborane (B8500763) fragment containing the carboxylic acid end of the molecule can be coupled with an iodo-alcohol fragment containing the chiral center and the remainder of the chain. researchgate.net
Acetylide Chemistry: The addition of lithium or magnesium acetylides to epoxide or aldehyde precursors is a common method for installing the hydroxyl group and extending the carbon chain simultaneously. Subsequent reduction of the alkyne, often using specific catalysts like Lindlar's catalyst for a cis-alkene or sodium in liquid ammonia (B1221849) for a trans-alkene, can be used to form the required double bonds.
A hypothetical synthetic approach for a 12-HOTrE stereoisomer could involve the coupling of a C1-C9 fragment with a C10-C18 fragment, as illustrated by the synthesis of analogous compounds. researchgate.net
| Synthetic Step | Description | Key Reagents/Reactions |
| Fragment A Synthesis (e.g., C1-C9) | Preparation of the "head" of the fatty acid, often containing the carboxylic acid (or a protected form) and some of the double bonds. | Wittig/HWE olefination, alkyne chemistry |
| Fragment B Synthesis (e.g., C10-C18) | Preparation of the "tail" of the fatty acid, containing the chiral hydroxyl center and the remaining unsaturated portion. | Sharpless asymmetric epoxidation, Grignard reactions, organocuprate chemistry |
| Fragment Coupling | Joining of Fragment A and Fragment B to form the full C18 backbone. | Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling |
| Final Modifications | Deprotection of functional groups (e.g., ester hydrolysis to the free acid) and any final isomerizations or reductions. | Acid/base hydrolysis, selective hydrogenation |
Enantioselective Synthesis of this compound and its Chiral Isomers
Achieving the correct stereochemistry at the C-12 hydroxyl group is critical, as different enantiomers (12S vs. 12R) can have vastly different biological activities. Several methods are employed to achieve high enantiomeric purity.
Chiral Pool Synthesis: This approach uses readily available, inexpensive, and enantiomerically pure starting materials from nature, such as amino acids, sugars, or terpenes. These materials already contain one or more chiral centers that are incorporated into the final target molecule.
Asymmetric Catalysis: This is one of the most powerful methods for creating chiral centers.
Sharpless Asymmetric Epoxidation: This reaction converts an allylic alcohol into a chiral epoxide with very high enantioselectivity, dictated by the chirality of the diethyl tartrate (DET) catalyst used ((+)-DET or (-)-DET). This epoxide can then be opened regioselectively to yield the desired chiral alcohol. researchgate.net This method was successfully used in the synthesis of (S)-12-HHT. researchgate.net
Asymmetric Hydrogenation/Reduction: Prochiral ketones can be reduced to chiral alcohols using catalysts containing chiral ligands (e.g., Noyori's BINAP-ruthenium catalysts) or through biocatalytic reductions (see section 8.4).
Asymmetric Phase-Transfer Catalysis: Chiral phase-transfer catalysts have been developed to stereoselectively add groups to a molecule, offering another route to control the stereochemistry during the synthesis of compounds like 12-HETE. byu.edu
Kinetic Resolution: This technique involves the separation of a racemic mixture (a 50:50 mix of both enantiomers). A chiral reagent or catalyst (often an enzyme) is used that reacts at a different rate with each enantiomer. For example, in the synthesis of both enantiomers of 12-HETE, a key step was the hydrolytic kinetic resolution of a racemic glycidol (B123203) intermediate using a chiral salen-Co catalyst. researchgate.net This allows for the separation of the faster-reacting enantiomer (often as the product) from the slower-reacting one (as unreacted starting material).
Chemical Modification and Derivatization for Research Purposes (e.g., Methyl Esters, Silyl (B83357) Ethers, Acylcarnitine Derivatives)
For research, particularly for analytical purposes like gas chromatography (GC) and mass spectrometry (MS), 12-HOTrE is often chemically modified. nih.govspectroscopyonline.comnih.gov Derivatization serves to increase the volatility and thermal stability of the compound, improve chromatographic separation, and enhance ionization efficiency for more sensitive detection. youtube.comresearchgate.net
Methyl Esters: The carboxylic acid group of 12-HOTrE is polar and non-volatile. Esterification, most commonly to form the fatty acid methyl ester (FAME), is a routine procedure before GC analysis. nih.govyoutube.com
Synthesis: This can be achieved by reacting the fatty acid with methanol (B129727) under acidic conditions (e.g., using BF₃, HCl, or H₂SO₄) or basic conditions (e.g., sodium methoxide). google.com A milder method involves using reagents like trimethylsilyldiazomethane (B103560) or a combination of methanol and trimethylchlorosilane. nih.gov Enzymatic methods using lipases are also employed for esterification under gentle conditions. nih.gov
Silyl Ethers: The hydroxyl group at C-12 is also polar and can undergo unwanted interactions during analysis. It is typically protected by converting it into a silyl ether. wikipedia.org
Synthesis: This is accomplished by reacting the hydroxyl group with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a silyl chloride (e.g., trimethylsilyl (B98337) chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl)) in the presence of a base like imidazole (B134444) or pyridine. organic-chemistry.org The resulting TMS or TBDMS ethers are much more volatile and thermally stable. wikipedia.org
Acylcarnitine Derivatives: Acylcarnitines are key intermediates in the transport of fatty acids into the mitochondria for β-oxidation. lipotype.com Synthesizing acylcarnitine derivatives of hydroxy fatty acids is important for metabolic research and for use as standards in the diagnosis of fatty acid oxidation disorders. nih.gov
Synthesis: The synthesis involves forming an ester linkage between the carboxylic acid of 12-HOTrE and the hydroxyl group of L-carnitine. One reported method involves activating the fatty acid, for example by converting it to an acid chloride with thionyl chloride, followed by reaction with carnitine chloride. This creates the O-acylcarnitine derivative that can be analyzed, typically by liquid chromatography-mass spectrometry (LC-MS). nih.gov
| Derivative | Purpose | Functional Group Targeted | Common Reagents |
| Methyl Ester | Increase volatility for GC, improve ionization | Carboxylic Acid | Methanol (with acid/base catalyst), Trimethylsilyldiazomethane |
| Silyl Ether | Increase volatility, thermal stability; protect hydroxyl group | Hydroxyl | BSTFA, TMSCl/Imidazole, TBDMSCl/Imidazole |
| Acylcarnitine | Metabolic research standard, LC-MS analysis | Carboxylic Acid | L-carnitine, Thionyl chloride |
Biocatalytic and Chemoenzymatic Synthesis of HOTEs and their Analogs
Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations, often under mild, environmentally friendly conditions. researchgate.net For hydroxy fatty acids, enzymes can offer unparalleled regio- and stereoselectivity. nih.gov Chemoenzymatic synthesis combines the advantages of traditional organic chemistry with the specificity of biocatalysis to create efficient and elegant synthetic routes. chemistryviews.orgnih.govbiorxiv.org
Lipases: These enzymes are commonly used for the kinetic resolution of racemic alcohols or acids. nih.gov By selectively acylating or hydrolyzing one enantiomer in a racemic mixture of a 12-hydroxy fatty acid precursor, the two enantiomers can be separated with high purity.
Oxygenases: Enzymes such as cytochrome P450 monooxygenases and lipoxygenases (LOX) are responsible for the direct and selective hydroxylation of fatty acids in nature. nih.gov While 12-LOX enzymes typically act on arachidonic acid to produce 12-HETE, engineered or selected microbial P450 enzymes could potentially be used in whole-cell biotransformation systems to hydroxylate a C18 trienoic acid substrate at the C-12 position.
Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs): A biocatalytic approach to establishing the chiral center could involve the asymmetric reduction of a precursor ketone, 12-oxo-octadeca-9,13,15-trienoic acid. A wide range of commercially available KREDs, which exhibit high stereoselectivity for producing either the (R)- or (S)-alcohol, could be screened for this transformation. researchgate.net
Chemoenzymatic Routes: A practical chemoenzymatic strategy might involve the chemical synthesis of a prochiral ketone precursor, followed by a highly enantioselective enzymatic reduction to install the C-12 chiral alcohol. acs.org Alternatively, a racemic 12-HOTrE could be synthesized chemically and then resolved using a lipase-catalyzed acylation, yielding one enantiomer as an ester and leaving the other as the unreacted alcohol. This combination of chemical synthesis for backbone construction and enzymatic catalysis for stereochemical control is a hallmark of modern synthetic strategies. youtube.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
